molecular formula C7H6N2OS B12994349 3-Amino-5H-thiazolo[3,2-a]pyridin-5-one

3-Amino-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B12994349
M. Wt: 166.20 g/mol
InChI Key: IXAXECPFBVINJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolo[3,2-a]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring structure. This unique combination contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

3-amino-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H6N2OS/c8-5-4-11-7-3-1-2-6(10)9(5)7/h1-4H,8H2

InChI Key

IXAXECPFBVINJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)SC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.